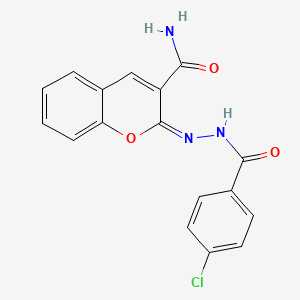
(E)-2-(2-(4-chlorobenzoyl)hydrazono)-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(2-(4-chlorobenzoyl)hydrazono)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of arylhydrazone derivatives. These compounds are known for their diverse pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and antiplatelet activities .
準備方法
The synthesis of (E)-2-(2-(4-chlorobenzoyl)hydrazono)-2H-chromene-3-carboxamide typically involves the condensation reaction between 4-chlorobenzoyl hydrazine and 2H-chromene-3-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
化学反応の分析
(E)-2-(2-(4-chlorobenzoyl)hydrazono)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
作用機序
The mechanism of action of (E)-2-(2-(4-chlorobenzoyl)hydrazono)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms. This results in the inhibition of bacterial growth and viral replication .
類似化合物との比較
(E)-2-(2-(4-chlorobenzoyl)hydrazono)-2H-chromene-3-carboxamide is unique compared to other arylhydrazone derivatives due to its specific chemical structure and pharmacological properties. Similar compounds include:
(E)-2-(2-(4-fluorobenzoyl)hydrazono)-2H-chromene-3-carboxamide: This compound has a similar structure but with a fluorine atom instead of chlorine, leading to different pharmacological activities.
(E)-2-(2-(4-bromobenzoyl)hydrazono)-2H-chromene-3-carboxamide: The presence of a bromine atom in place of chlorine results in variations in its chemical reactivity and biological effects.
特性
IUPAC Name |
(2E)-2-[(4-chlorobenzoyl)hydrazinylidene]chromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c18-12-7-5-10(6-8-12)16(23)20-21-17-13(15(19)22)9-11-3-1-2-4-14(11)24-17/h1-9H,(H2,19,22)(H,20,23)/b21-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXYPRIWLVKQKQ-HEHNFIMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC=C(C=C3)Cl)O2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(/C(=N\NC(=O)C3=CC=C(C=C3)Cl)/O2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














